molecular formula C16H11N3O5 B1212089 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide

2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide

Cat. No. B1212089
M. Wt: 325.27 g/mol
InChI Key: IXLBXRJLVSNXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide is a member of phthalimides.

Scientific Research Applications

Solvatochromism and Hydrogen Bonding

Research has shown that certain acetamide molecules, similar in structure to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide, form complexes with solvents, stabilized by bifurcate hydrogen bonds. These complexes exhibit solvatochromism, where their color changes depending on the solvent used. This property is influenced by temperature, phase state, and the protophilic properties of the medium, indicating potential applications in molecular sensing and solvent analysis (Krivoruchka et al., 2004).

Cytotoxic Agents in Cancer Research

Compounds structurally related to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide have been synthesized and evaluated for their cytotoxic activity. Studies have found that certain derivatives exhibit significant cytotoxicity against cancer cell lines, such as breast cancer cells. The structural variations in these compounds affect their cytotoxic effectiveness, suggesting their potential as leads for developing new anticancer drugs (Modi et al., 2011).

Bioactivity and Detoxification in Microorganisms

Research into the bioactivity of nitrophenyl acetamides has shown that certain derivatives produce significant alterations in gene expression profiles of plants like Arabidopsis thaliana. These compounds can be rapidly detoxified through glucosylation, indicating their potential use in studying plant-microbe interactions and environmental detoxification processes (Girel et al., 2022).

Antioxidant and Anti-inflammatory Properties

Derivatives of acetamides, akin to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide, have been found to possess antioxidant and anti-inflammatory activities. These compounds have shown effectiveness in various assays, such as DPPH radical scavenging and lipid peroxide inhibition, suggesting their potential therapeutic applications in treating inflammation-related diseases (Koppireddi et al., 2013).

Antibacterial Applications

N-substituted benzimidazole derivatives, structurally similar to 2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide, have shown potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). These compounds, particularly those with nitrophenyl groups, demonstrate enhanced activity compared to standard drugs, indicating their potential as new antibacterial agents (Chaudhari et al., 2020).

properties

Product Name

2-(1,3-dioxo-2-isoindolyl)-N-(3-nitrophenyl)acetamide

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C16H11N3O5/c20-14(17-10-4-3-5-11(8-10)19(23)24)9-18-15(21)12-6-1-2-7-13(12)16(18)22/h1-8H,9H2,(H,17,20)

InChI Key

IXLBXRJLVSNXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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